molecular formula C23H22FN3O5S2 B2682272 (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-22-7

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2682272
CAS RN: 865198-22-7
M. Wt: 503.56
InChI Key: AHCAYEZYEJPXHQ-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the benzoyl and imino groups might undergo reactions with nucleophiles, while the benzo[d]thiazol-3(2H)-yl)acetate moiety might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and functional groups. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical Modification for Drug Development

The complex molecule (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, due to its intricate structure, is likely of interest in the development of pharmaceutical compounds, where chemical modification plays a crucial role. For instance, derivatives of similar molecules have been explored for their potential in creating fibrinogen receptor antagonists, showcasing their importance in antithrombotic treatments. The presence of fluorine, a common modification in drug design, can influence the activity and bioavailability of these compounds (Hayashi et al., 1998).

Enzyme Inhibition for Therapeutic Targets

Research into closely related compounds has demonstrated their potential as enzyme inhibitors, which can be critical for developing treatments for various conditions, including diabetes. For example, derivatives with a similar thiazolidinone core have shown significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Such findings highlight the molecule's relevance in designing novel therapeutic agents (Sher Ali et al., 2012).

Antimicrobial Applications

Compounds featuring benzothiazole-imino-benzoic acid motifs, akin to the (Z)-methyl derivative , have been synthesized and evaluated for their antimicrobial activities. These studies underline the potential of such molecules in contributing to the development of new antimicrobial agents, given their effective action against various bacterial strains that cause infections in humans (Mishra et al., 2019).

Advanced Material Synthesis

The structural features of (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate suggest its utility in synthesizing advanced materials. For example, similar compounds have been used as modifiers in cephalosporin antibiotics, indicating their value in enhancing the properties of existing drugs. This utility extends to the synthesis of materials with improved characteristics, which can be crucial in pharmaceutical manufacturing and drug formulation (Kanai et al., 1993).

properties

IUPAC Name

methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5S2/c1-4-12-26(13-5-2)34(30,31)18-9-6-16(7-10-18)22(29)25-23-27(15-21(28)32-3)19-11-8-17(24)14-20(19)33-23/h4-11,14H,1-2,12-13,15H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCAYEZYEJPXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.